molecular formula C11H14O3S B12051779 2-(Tert-butylsulfonyl)benzaldehyde

2-(Tert-butylsulfonyl)benzaldehyde

Cat. No.: B12051779
M. Wt: 226.29 g/mol
InChI Key: KNWMZVVKEWFVQQ-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfonyl)benzaldehyde is an organic compound with the molecular formula C11H14O3S. It is characterized by the presence of a benzaldehyde group substituted with a tert-butylsulfonyl group at the ortho position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tert-butylsulfonyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the sulfonylation of benzaldehyde derivatives. The reaction typically uses tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(Tert-butylsulfonyl)benzoic acid.

    Reduction: 2-(Tert-butylsulfonyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butylsulfonyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfonyl)benzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. The sulfonyl group can stabilize intermediates in chemical reactions, making it a useful functional group in organic synthesis .

Comparison with Similar Compounds

2-(Tert-butylsulfonyl)benzaldehyde can be compared with other similar compounds such as:

These compounds share similar functional groups but differ in their specific applications and reactivity. This compound is unique due to its combination of an aldehyde and sulfonyl group, making it versatile in various chemical reactions.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-tert-butylsulfonylbenzaldehyde

InChI

InChI=1S/C11H14O3S/c1-11(2,3)15(13,14)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3

InChI Key

KNWMZVVKEWFVQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1C=O

Origin of Product

United States

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